molecular formula C16H22N2O4 B592279 Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1446332-69-9

Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B592279
CAS No.: 1446332-69-9
M. Wt: 306.362
InChI Key: ZCZVQJLBRKFTDC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₄ It is characterized by a piperazine ring substituted with a tert-butyl ester group and a phenyl ring bearing both formyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Formyl and Hydroxy Groups: The phenyl ring with formyl and hydroxy substituents can be prepared via electrophilic aromatic substitution reactions. For instance, a hydroxybenzaldehyde derivative can be synthesized through the formylation of hydroxybenzene.

    Coupling Reaction: The final step involves coupling the substituted phenyl ring with the piperazine ring. This can be achieved through nucleophilic substitution reactions, where the piperazine nitrogen attacks the electrophilic carbon of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving piperazine derivatives. Its formyl and hydroxy groups make it a versatile ligand for binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity against various diseases, and this compound could serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking and other modifications that enhance material properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the formyl and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of both formyl and hydroxy groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds with only one of these groups. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-5-4-12(11-19)14(20)10-13/h4-5,10-11,20H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVQJLBRKFTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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